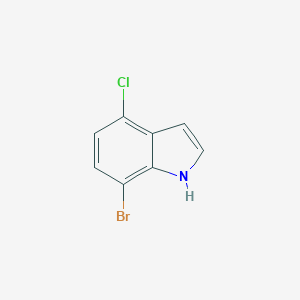

7-Bromo-4-chloro-1H-indole

Overview

Description

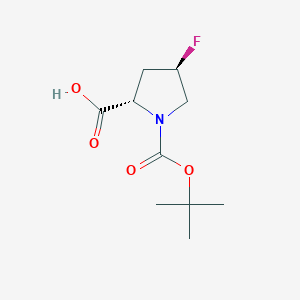

7-Bromo-4-chloro-1H-indole (also known as BCI) is a heterocyclic compound containing a five-membered ring of one nitrogen atom and four carbon atoms. It is an important building block for the synthesis of various organic compounds, such as drugs and dyes. BCI has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Facile Palladium-catalyzed Synthesis

A study presented a facile and general approach for the synthesis of 2,5,7-trisubstituted indoles using 7-Bromo-4-chloro-1H-indole derivatives. This method involves Sonogashira cross-coupling with terminal alkynes followed by a palladium-catalyzed cyclization step. This process allows for the functionalization at C7 and C5 positions, demonstrating the compound's versatility in organic synthesis (Cacchi, Fabrizi, Goggiamani, Iazzetti, & Verdiglione, 2015).

Absorption and Fluorescence Properties

Research on the absorption and fluorescence spectra of ring-substituted indole derivatives, including this compound, highlighted their potential in applications requiring fluorescent materials. These compounds exhibit distinct absorbance and emission properties, suggesting their utility in biological imaging and as sensors (Carić, Tomišić, Kveder, Galić, Pifat, Magnus, & Soskic, 2004).

Structural and Electronic Analysis

A detailed study involving Hirshfeld surface analysis and DFT calculations on a compound derived from this compound provided insights into its molecular structure, electronic properties, and the nature of intermolecular interactions. This research underscores the importance of such compounds in the development of materials with specific electronic characteristics (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).

Crystal Structure and Hydrogen Bonding

Another study focused on the crystal structure and hydrogen bonding of derivatives of this compound. The findings contribute to a deeper understanding of how such compounds can be utilized in designing drugs and materials where molecular packing and hydrogen bonding play a crucial role (Mphahlele, 2018).

Antimicrobial and Antibiofilm Activities

The antimicrobial and antivirulence properties of chloroindoles, including compounds structurally related to this compound, against Vibrio parahaemolyticus were investigated. This study suggests the potential use of such compounds in combating food-borne pathogens and in developing new antimicrobial strategies (Sathiyamoorthi, Faleye, Lee, Raj, & Lee, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 7-bromo-4-chloro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Bromo-4-chloro-1H-indole are not fully explored yet. Indole derivatives are known to interact with multiple receptors and have a broad spectrum of biological activities . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been synthesized and tested for in vitro antiproliferative and antiviral activities .

Dosage Effects in Animal Models

Indole derivatives have been synthesized and tested for their biological activities .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids .

Transport and Distribution

Indole derivatives have been found in many important synthetic drug molecules .

Subcellular Localization

Indole derivatives have been found in many important synthetic drug molecules .

properties

IUPAC Name |

7-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595936 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126811-29-8 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)